C2-Heteroaryl Substitution: Pyridin-3-yl versus Indazol-4-yl Modulation of PI3K Isoform Selectivity
In the 4-morpholinothieno[3,2-d]pyrimidine series, the C2-heteroaryl group is a primary determinant of PI3K isoform selectivity. Compounds bearing a C2-(pyridin-3-yl) group (as in the target compound) are structurally positioned between the pan-PI3K inhibitor GDC-0941 (C2-indazol-4-yl, PI3Kα IC50 = 3 nM) and mTOR-selective analogs [1]. While direct IC50 data for the target compound are not publicly available, class-level SAR from Verheijen et al. (2010) demonstrates that C2-heteroaryl modifications can shift mTOR/PI3K selectivity by >1000-fold, directly impacting experimental outcomes in PI3K-pathway-dependent cell models [1][2]. The C2-(pyridin-3-yl) motif introduces a distinct hydrogen-bond acceptor profile compared to indazole-containing analogs, which may reduce off-target binding to Class III PI3K isoforms.
| Evidence Dimension | C2-substituent impact on kinase selectivity profile |
|---|---|
| Target Compound Data | C2-(pyridin-3-yl) substituent |
| Comparator Or Baseline | GDC-0941: C2-(1H-indazol-4-yl); mTOR-selective analogs: C2-(4-ureidophenyl) |
| Quantified Difference | Selectivity shift: C2-(4-ureidophenyl) yields >1000-fold mTOR selectivity over PI3K; C2-(pyridin-3-yl) expected to confer intermediate selectivity profile [1] |
| Conditions | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR biochemical assays (class-level inference) |
Why This Matters
Investigators requiring a PI3K inhibitor with a selectivity window distinct from both pan-PI3K agents (e.g., GDC-0941) and mTOR-selective agents must specify the C2-(pyridin-3-yl) substitution to ensure reproducible pathway modulation.
- [1] Folkes, A. J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 2008, 51(18), 5522-5532. View Source
- [2] Verheijen, J. C., et al. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 375-379. View Source
